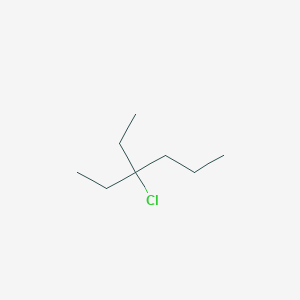

3-Chloro-3-ethylhexane

説明

特性

IUPAC Name |

3-chloro-3-ethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl/c1-4-7-8(9,5-2)6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMWAYCVQYANPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)(CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337683 | |

| Record name | 3-Chloro-3-ethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116530-76-8 | |

| Record name | 3-Chloro-3-ethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Chloro-3-ethylhexane from 3-ethyl-3-hexanol: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of 3-chloro-3-ethylhexane from 3-ethyl-3-hexanol (B1581893). This document outlines the underlying chemical principles, provides a detailed experimental protocol, and presents quantitative data for the reaction.

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis, providing a versatile entry point for a wide range of further chemical modifications. The synthesis of 3-chloro-3-ethylhexane from 3-ethyl-3-hexanol is a classic example of a nucleophilic substitution reaction. Due to the tertiary nature of the alcohol, this transformation proceeds readily through a unimolecular nucleophilic substitution (SN1) mechanism when treated with a hydrohalic acid such as hydrochloric acid (HCl).[1][2] This guide details a robust experimental protocol for this synthesis, adapted from well-established procedures for similar tertiary alcohols.

Reaction Mechanism and Principles

The reaction of 3-ethyl-3-hexanol with concentrated hydrochloric acid follows an SN1 pathway.[1][2] This mechanism involves a two-step process:

-

Protonation of the Alcohol: The hydroxyl group of the 3-ethyl-3-hexanol is first protonated by the hydrochloric acid. This is a rapid equilibrium step that converts the poor leaving group (-OH) into a good leaving group (-OH2+), which is a neutral water molecule.

-

Formation of a Carbocation and Nucleophilic Attack: The protonated alcohol dissociates to form a stable tertiary carbocation and a water molecule. This is the rate-determining step of the reaction. The resulting carbocation is then rapidly attacked by the chloride ion (Cl-) to form the final product, 3-chloro-3-ethylhexane.

The stability of the tertiary carbocation intermediate is a key factor driving the reaction through the SN1 pathway.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of 3-chloro-3-ethylhexane from 3-ethyl-3-hexanol. These values are based on a typical laboratory-scale synthesis adapted from procedures for analogous tertiary alcohols.

| Parameter | Value | Notes |

| Reactants | ||

| 3-ethyl-3-hexanol | 1.0 mole equivalent | Starting material |

| Concentrated Hydrochloric Acid | 3.0 mole equivalents | Reagent and acid catalyst |

| Reaction Conditions | ||

| Temperature | Room Temperature | The reaction is typically exothermic. |

| Reaction Time | 20-30 minutes | Vigorous shaking or stirring is required. |

| Product | ||

| Theoretical Yield | 148.68 g/mol | Based on the molecular weight of the product. |

| Expected Yield | 75-85% | Typical yields for this type of reaction. |

| Boiling Point | ~163-165 °C | Estimated for 3-chloro-3-ethylhexane. |

Experimental Protocol

This protocol details the synthesis of 3-chloro-3-ethylhexane from 3-ethyl-3-hexanol using concentrated hydrochloric acid.

Materials:

-

3-ethyl-3-hexanol

-

Concentrated hydrochloric acid (37%)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Anhydrous calcium chloride (CaCl2) or anhydrous magnesium sulfate (B86663) (MgSO4)

-

Separatory funnel

-

Erlenmeyer flasks

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a separatory funnel, combine 1.0 mole equivalent of 3-ethyl-3-hexanol and 3.0 mole equivalents of cold, concentrated hydrochloric acid.

-

Reaction Execution: Stopper the separatory funnel and shake the mixture vigorously for 20-30 minutes. Periodically and cautiously vent the funnel to release any pressure buildup.

-

Phase Separation: Allow the mixture to stand until two distinct layers form. The upper layer is the organic phase containing the product, 3-chloro-3-ethylhexane, and the lower layer is the aqueous phase.

-

Work-up:

-

Carefully separate and remove the lower aqueous layer.

-

Wash the organic layer with an equal volume of cold water to remove the bulk of the remaining acid.

-

Neutralize the remaining acid by washing the organic layer with a saturated sodium bicarbonate solution. Be sure to vent the separatory funnel frequently to release the carbon dioxide gas produced.

-

Wash the organic layer again with water.

-

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it with a suitable drying agent, such as anhydrous calcium chloride or anhydrous magnesium sulfate. Swirl the flask occasionally for about 10-15 minutes.

-

Purification:

-

Decant or filter the dried liquid from the drying agent into a distillation flask.

-

Purify the crude 3-chloro-3-ethylhexane by simple distillation. Collect the fraction that boils in the expected range for the product (approximately 163-165 °C).

-

Visualizations

Reaction Pathway Diagram:

Caption: SN1 reaction pathway for the synthesis of 3-chloro-3-ethylhexane.

Experimental Workflow Diagram:

Caption: A streamlined workflow for the synthesis and purification of 3-chloro-3-ethylhexane.

References

An In-depth Technical Guide to the Physical Properties of 3-Chloro-3-ethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the core physical properties of 3-Chloro-3-ethylhexane, a tertiary alkyl halide. The information presented herein is intended to support research and development activities by providing key data and outlining the standard experimental methodologies for their determination.

Core Physical Properties

3-Chloro-3-ethylhexane (CAS No: 116530-76-8) is a halogenated alkane with the molecular formula C8H17Cl. Its physical characteristics are crucial for predicting its behavior in various chemical and physical processes, including reaction kinetics, solvent interactions, and purification procedures.

Data Presentation

The quantitative physical and chemical properties of 3-Chloro-3-ethylhexane are summarized in the table below for ease of reference and comparison.

| Property | Value | Units |

| Boiling Point | 163.9 | °C at 760 mmHg |

| Density | 0.864 | g/cm³ |

| Molecular Weight | 148.67 | g/mol |

| Flash Point | 47.1 | °C |

| Refractive Index | 1.424 | n/a |

| Vapor Pressure | 2.64 | mmHg at 25°C |

Experimental Protocols

The determination of the physical properties of a liquid organic compound such as 3-Chloro-3-ethylhexane requires precise and standardized experimental procedures. Below are detailed methodologies for the key experiments cited.

1. Boiling Point Determination via Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[1]

-

Apparatus: Thiele tube, mineral oil, thermometer, a small test tube (Durham tube), and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of the 3-Chloro-3-ethylhexane sample (approximately 0.5 mL) is placed into the small test tube.[1]

-

A capillary tube is placed inside the test tube with its open end submerged in the liquid.[1]

-

The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[1]

-

This entire assembly is then placed into a Thiele tube filled with mineral oil, ensuring the sample is immersed.[1]

-

The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath via convection currents.[1]

-

Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.[1]

-

The apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[1]

-

2. Boiling Point Determination via Simple Distillation

For larger sample volumes, a simple distillation provides an accurate measurement of the boiling point and can also serve as a purification step.[2][3]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

A sample of the liquid (at least 5 mL) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.[3]

-

The distillation apparatus is assembled. The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.[2]

-

The liquid is heated to a gentle boil. The vapor rises and surrounds the thermometer bulb.[4]

-

The temperature of the vapor is monitored. The boiling point is the stable temperature recorded on the thermometer as the liquid actively distills and condenses into the receiving flask.[2][4]

-

It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[3]

-

3. Density Determination

The density of a liquid can be determined gravimetrically using a pycnometer or by simply measuring the mass of a known volume.

-

Apparatus: A balance, and a volumetric flask or pycnometer (a glass flask with a precise volume).

-

Procedure (using a volumetric flask):

-

An empty, clean, and dry volumetric flask is weighed accurately on a balance.

-

The flask is then filled precisely to its calibration mark with 3-Chloro-3-ethylhexane.

-

The filled flask is reweighed to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by the known volume of the flask. The formula is: Density = Mass / Volume.[5]

-

Structure-Property Relationships

The physical properties of alkyl halides are directly influenced by their molecular structure. Factors such as chain length, branching, and the nature of the halogen atom play a significant role.

Caption: Factors influencing the physical properties of alkyl halides.

This diagram illustrates that for alkyl halides, increasing the carbon chain length and the atomic mass of the halogen generally increases the boiling point and density due to stronger intermolecular van der Waals forces. Conversely, increased branching in the carbon skeleton leads to a more compact, spherical shape, which reduces the surface area for intermolecular contact, thereby lowering the boiling point.

References

Reactivity of tertiary alkyl halides like 3-Chloro-3-ethylhexane

An In-depth Technical Guide to the Reactivity of Tertiary Alkyl Halides: The Case of 3-Chloro-3-ethylhexane

Introduction

Tertiary alkyl halides represent a class of organic compounds with unique reactivity profiles, largely dictated by the steric hindrance around the alpha-carbon and the stability of the resulting carbocation intermediate. This guide provides a comprehensive examination of the reactivity of tertiary alkyl halides, using 3-chloro-3-ethylhexane as a prime example. For researchers, scientists, and professionals in drug development, understanding these reaction dynamics is crucial for predicting reaction outcomes and designing synthetic pathways. This document will delve into the mechanistic pathways, influencing factors, and relevant experimental protocols, presenting quantitative data and visual diagrams to elucidate the core concepts.

Physicochemical Properties of 3-Chloro-3-ethylhexane

3-Chloro-3-ethylhexane (C8H17Cl) is a tertiary alkyl halide.[1] Its structure prevents Sₙ2 reactions due to significant steric hindrance.[2][3] Its physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₁₇Cl[4] |

| Molecular Weight | 148.676 g/mol [4] |

| CAS Number | 116530-76-8[4] |

| Boiling Point | 163.9°C at 760 mmHg[4][5] |

| Density | 0.864 g/cm³[4][5] |

| Flash Point | 47.1°C[4][5] |

| Refractive Index | 1.424[4][5] |

| Vapor Pressure | 2.64 mmHg at 25°C[4][5] |

Core Reactivity: Sₙ1 and E1 Mechanisms

The reactivity of tertiary alkyl halides is dominated by unimolecular (Sₙ1 and E1) pathways, which proceed through a carbocation intermediate. The stability of this intermediate is the primary driver for these reactions.[6][7]

Sₙ1: Unimolecular Nucleophilic Substitution

The Sₙ1 (Substitution Nucleophilic Unimolecular) reaction is a two-step mechanism favored by tertiary alkyl halides.[6]

-

Step 1 (Rate-Determining): The carbon-chlorine bond undergoes heterolytic cleavage, forming a stable tertiary carbocation and a chloride ion. This is the slowest step and thus determines the overall reaction rate.[8] The stability of the tertiary carbocation is enhanced by the electron-donating inductive effects and hyperconjugation of the surrounding alkyl groups.[6]

-

Step 2 (Nucleophilic Attack): A nucleophile attacks the planar sp²-hybridized carbocation.[8] This attack can occur from either face of the carbocation, leading to a mixture of stereoisomers if the alpha-carbon is chiral.[8] While this often results in racemization, an excess of the inversion product is typically observed due to the formation of an ion pair where the departing leaving group temporarily shields one face of the carbocation.[8]

The rate of an Sₙ1 reaction is dependent only on the concentration of the alkyl halide (Rate = k[R-X]), as the nucleophile is not involved in the rate-determining step.[8] Polar protic solvents, such as water and alcohols, are ideal for Sₙ1 reactions as they can stabilize both the carbocation intermediate and the leaving group through solvation.[9][10]

E1: Unimolecular Elimination

The E1 (Elimination Unimolecular) reaction pathway competes with the Sₙ1 pathway and shares the same rate-determining first step: the formation of a carbocation intermediate.[11][12]

-

Step 1 (Rate-Determining): Formation of the tertiary carbocation.

-

Step 2 (Deprotonation): A weak base (often the solvent) removes a proton from a carbon atom adjacent (beta) to the positively charged carbon. The electrons from the C-H bond then form a pi bond, resulting in an alkene.[11]

When multiple beta-hydrogens are available, the major product is typically the most substituted (most stable) alkene, a principle known as Zaitsev's Rule .[11][13] For 3-chloro-3-ethylhexane, elimination can lead to a mixture of isomeric alkenes.

Reactivity Comparison: Sₙ1 vs. Sₙ2

The stark difference in reactivity between tertiary and other alkyl halides is best illustrated by comparing their relative reaction rates in solvolysis, a reaction where the solvent acts as the nucleophile.[6]

| Alkyl Bromide | Classification | Relative Rate of Solvolysis (80% ethanol (B145695), 25°C) |

| Methyl bromide (CH₃Br) | Methyl | 1 |

| Ethyl bromide (CH₃CH₂Br) | Primary | 2 |

| Isopropyl bromide ((CH₃)₂CHBr) | Secondary | 43 |

| tert-Butyl bromide ((CH₃)₃CBr) | Tertiary | 1,200,000 |

| (Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions, 1962)[6] |

As the data clearly shows, the tertiary alkyl halide reacts millions of times faster than methyl bromide and thousands of times faster than its secondary counterpart in a reaction favoring the Sₙ1 mechanism.[6] Conversely, tertiary halides are essentially unreactive in Sₙ2 reactions due to steric hindrance, which prevents the required backside attack by the nucleophile.[2][14] The reactivity order for Sₙ2 reactions is the opposite of Sₙ1: Methyl > Primary > Secondary >> Tertiary.[2]

Experimental Protocols

Protocol: Determination of Sₙ1 Solvolysis Rate for 3-Chloro-3-ethylhexane

This protocol outlines a method for determining the relative rate of Sₙ1 solvolysis by monitoring the production of hydrochloric acid (HCl) over time.[6]

Objective: To measure the rate of solvolysis of 3-chloro-3-ethylhexane in an 80% aqueous ethanol solution.

Materials:

-

3-chloro-3-ethylhexane

-

80% Ethanol / 20% Water (v/v) solvent

-

Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.01 M)

-

Bromothymol blue indicator

-

Constant temperature water bath (set to 25°C)

-

Erlenmeyer flasks (50 mL)

-

Burette (25 mL)

-

Pipettes and stopwatch

Procedure:

-

Prepare a stock solution of 3-chloro-3-ethylhexane in the 80% ethanol solvent (e.g., 0.1 M).

-

Equilibrate the stock solution, the NaOH solution, and a flask containing a measured volume of the solvent (e.g., 25 mL) in the constant temperature water bath for 20 minutes.

-

To start the reaction, pipette a known volume of the equilibrated 3-chloro-3-ethylhexane stock solution into the flask of solvent, mix thoroughly, and start the stopwatch. This is "time zero."

-

Add a few drops of bromothymol blue indicator to the reaction mixture.

-

Immediately titrate the generated HCl with the standardized NaOH solution. The endpoint is reached when the indicator changes from yellow (acidic) to blue (basic). Record the volume of NaOH used and the time.

-

Allow the reaction to proceed, taking time and titration readings at regular intervals (e.g., every 10-15 minutes).

-

Continue taking readings until the reaction is approximately 70-80% complete or until the rate slows significantly.

-

To obtain an "infinity" reading, seal one flask and allow it to react for at least 10 half-lives (e.g., 24-48 hours) to ensure the reaction has gone to completion, then titrate.

Data Analysis: The rate constant (k) for this first-order reaction can be determined by plotting ln(V∞ - Vt) versus time (t), where V∞ is the volume of NaOH for the infinity reading and Vt is the volume at time t. The slope of this line will be equal to -k.

Conclusion

Tertiary alkyl halides such as 3-chloro-3-ethylhexane are highly reactive substrates that predominantly undergo Sₙ1 and E1 reactions. Their reactivity is a direct consequence of the stability of the tertiary carbocation intermediate that is formed in the rate-determining step of both mechanisms. Unlike primary and secondary halides, they are sterically hindered and thus resistant to Sₙ2 and E2 pathways, unless a strong, bulky base is used for elimination. The choice of solvent, nucleophile, and temperature are critical factors that dictate the competition between substitution and elimination. A thorough understanding of these principles is fundamental for professionals in chemistry and drug development for the manipulation and prediction of chemical reactions involving this important class of compounds.

References

- 1. 3-Chloro-3-ethylhexane | C8H17Cl | CID 544026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 3. quora.com [quora.com]

- 4. lookchem.com [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. brainkart.com [brainkart.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Khan Academy [khanacademy.org]

- 13. Solved What is the Zaitsev product of the E1 reaction | Chegg.com [chegg.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Understanding SN1 and E2 reactions of 3-Chloro-3-ethylhexane

An In-depth Technical Guide to the SN1 and E2 Reactions of 3-Chloro-3-ethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-3-ethylhexane is a tertiary alkyl halide, a class of molecules of significant interest in synthetic organic chemistry. Due to its structure, it serves as an excellent substrate for investigating the competitive nature of nucleophilic substitution (SN1) and elimination (E2) reactions. Understanding the factors that dictate the outcome of these pathways is critical for controlling product formation in complex molecule synthesis, a cornerstone of drug development. This guide provides a detailed examination of the mechanisms, kinetics, and controlling factors of the SN1 and E2 reactions of 3-chloro-3-ethylhexane.

The SN1 (Unimolecular Nucleophilic Substitution) Reaction

The SN1 reaction is a stepwise pathway characterized by the formation of a carbocation intermediate. For 3-chloro-3-ethylhexane, the tertiary structure provides significant stability to this intermediate, making the SN1 pathway highly favorable under appropriate conditions.[1][2][3]

Mechanism

The SN1 mechanism proceeds in two primary steps, with a third step often required if the nucleophile is neutral.[1][4]

-

Step 1: Formation of a Carbocation (Rate-Determining Step) : The carbon-chlorine bond breaks heterolytically, with the chlorine atom departing as a chloride ion. This slow step results in the formation of a stable, planar tertiary carbocation (3-ethylhexan-3-yl cation).[2][5][6]

-

Step 2: Nucleophilic Attack : A nucleophile attacks the electrophilic carbocation. Because the carbocation is planar (sp² hybridized), the nucleophile can attack from either face with equal probability.[1][3][6]

-

Step 3: Deprotonation (if necessary) : If the nucleophile is a neutral molecule, such as water or an alcohol, a final, rapid deprotonation step occurs to yield the neutral substitution product.[1][7]

Kinetics

The rate of the SN1 reaction is dependent only on the concentration of the substrate, 3-chloro-3-ethylhexane. The nucleophile is not involved in the slow, rate-determining step.[3][8] Therefore, the reaction follows first-order kinetics.[2][3]

Rate = k[3-chloro-3-ethylhexane]

This unimolecular nature means that the strength of the nucleophile has no impact on the reaction rate.[7][8]

Stereochemistry

If the reaction were to start with an optically active tertiary halide, the planar carbocation intermediate would lead to the formation of a racemic mixture of products.[1][3][6] The nucleophile has an equal chance of attacking from the front or the back, leading to both inversion and retention of configuration.[2][5]

Favorable Conditions

-

Substrate : Tertiary alkyl halides like 3-chloro-3-ethylhexane are ideal for SN1 reactions because they form the most stable carbocations.[7][9]

-

Nucleophile : Weak nucleophiles, such as water (H₂O), alcohols (ROH), and acetic acid, favor the SN1 pathway because they are not strong enough to facilitate a concerted E2 reaction and can wait for the carbocation to form.[10][11]

-

Solvent : Polar protic solvents (e.g., water, ethanol (B145695), methanol) are excellent for SN1 reactions. They stabilize the carbocation intermediate and the leaving group through hydrogen bonding, lowering the activation energy of the rate-determining step.[12][13]

-

Temperature : Lower temperatures generally favor substitution reactions over elimination reactions.[10]

The E2 (Bimolecular Elimination) Reaction

The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group (a β-hydrogen), leading to the formation of an alkene.

Mechanism

In a single, simultaneous step, a strong base abstracts a β-hydrogen, the electrons from the C-H bond shift to form a π bond, and the leaving group (chloride) departs.[14][15][16] This concerted mechanism requires a specific geometric arrangement of the atoms involved.

Kinetics

The E2 reaction rate depends on the concentration of both the substrate and the base, exhibiting second-order kinetics.[14][16][17]

Rate = k[3-chloro-3-ethylhexane][Base]

Regioselectivity and Stereochemistry

-

Zaitsev's Rule : 3-chloro-3-ethylhexane has two different types of β-hydrogens. Abstraction of a proton from a methylene (B1212753) group (-CH₂-) leads to the more substituted (and thus more stable) alkene, 3-ethylhex-3-ene. Abstraction from a methyl group (-CH₃) of the ethyl substituent leads to the less substituted alkene, 3-ethylhex-2-ene. According to Zaitsev's rule, when using a strong, non-bulky base, the major product will be the most stable, more substituted alkene.[14][18]

-

Anti-periplanar Geometry : The E2 reaction has a stereochemical requirement for the β-hydrogen and the leaving group to be in an anti-periplanar conformation (a dihedral angle of 180°).[18][19] This alignment allows for the smooth, concerted formation of the new π bond.

Favorable Conditions

-

Substrate : The rate of E2 reactions increases with increasing alkyl substitution (tertiary > secondary > primary), partly because this leads to a more stable, more substituted alkene product.[18][20]

-

Base : Strong bases, such as hydroxide (B78521) (⁻OH) or alkoxides (⁻OR), are required to facilitate the concerted removal of the β-hydrogen.[10][17] Strong, sterically hindered bases (e.g., potassium tert-butoxide) can also be used and may favor the formation of the less substituted Hofmann product, although this is less of a concern for this specific substrate.[17]

-

Solvent : The effect of the solvent is less pronounced than in SN1 reactions, but a less polar or polar aprotic solvent may be favored.

-

Temperature : Higher temperatures favor elimination over substitution because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change.[10]

Data Presentation: SN1 vs. E2 Competition

The major reaction pathway for 3-chloro-3-ethylhexane is determined by the reaction conditions. The following table summarizes the expected major products under different scenarios.

| Condition | Substrate | Reagent | Solvent | Temperature | Predominant Reaction | Expected Major Product(s) |

| 1 | 3-Chloro-3-ethylhexane | H₂O (Weak Nucleophile) | Water (Polar Protic) | Low | SN1 | 3-Ethylhexan-3-ol |

| 2 | 3-Chloro-3-ethylhexane | CH₃CH₂OH (Weak Nucleophile) | Ethanol (Polar Protic) | Low | SN1 | 3-Ethoxy-3-ethylhexane |

| 3 | 3-Chloro-3-ethylhexane | NaOCH₂CH₃ (Strong Base) | Ethanol | High | E2 | 3-Ethylhex-3-ene (major), 3-Ethylhex-2-ene (minor) |

| 4 | 3-Chloro-3-ethylhexane | NaOH (Strong Base) | Water/Ethanol | High | E2 | 3-Ethylhex-3-ene (major), 3-Ethylhex-2-ene (minor) |

Experimental Protocols

Objective: To determine the product distribution from the reaction of 3-chloro-3-ethylhexane with sodium ethoxide in ethanol.

Materials:

-

3-chloro-3-ethylhexane

-

Anhydrous ethanol

-

Sodium metal

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Gas chromatograph-mass spectrometer (GC-MS)

Methodology:

-

Preparation of Sodium Ethoxide Solution: Under an inert atmosphere (e.g., nitrogen), carefully add small pieces of sodium metal to a flask containing anhydrous ethanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the freshly prepared sodium ethoxide solution.

-

Initiation of Reaction: Slowly add 3-chloro-3-ethylhexane to the stirred ethoxide solution.

-

Reaction Conditions: Heat the mixture to reflux using a heating mantle and maintain the temperature for a specified period (e.g., 2 hours) to ensure the reaction goes to completion. Monitor the reaction progress using thin-layer chromatography (TLC) if applicable.

-

Workup:

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

-

Extract the organic products with diethyl ether (3x).

-

Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

-

Product Analysis:

-

Analyze the resulting crude product mixture using GC-MS.

-

Identify the peaks corresponding to the starting material, the E2 products (3-ethylhex-3-ene and 3-ethylhex-2-ene), and any SN1 product (3-ethoxy-3-ethylhexane).

-

Quantify the relative amounts of each product by integrating the peak areas in the gas chromatogram.

-

Mandatory Visualizations

Caption: The two-step SN1 mechanism for 3-chloro-3-ethylhexane.

Caption: The concerted, single-step E2 mechanism leading to the Zaitsev product.

Caption: Decision workflow for predicting the major reaction pathway.

References

- 1. SN1 reaction - Wikipedia [en.wikipedia.org]

- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. SATHEE: Chemistry SN1 Reaction Mechanism [satheeneet.iitk.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]

- 8. Video: SN1 Reaction: Kinetics [jove.com]

- 9. Khan Academy [khanacademy.org]

- 10. 8.6. Assessing SN1, SN2, E1, E2: Which will happen? | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. byjus.com [byjus.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 16. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]

- 17. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 18. home.iitk.ac.in [home.iitk.ac.in]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Khan Academy [khanacademy.org]

An In-depth Technical Guide on the Solubility of 3-Chloro-3-ethylhexane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-3-ethylhexane. Due to the limited availability of specific quantitative experimental data in the public domain for this compound, this document outlines the theoretical principles governing its solubility, provides qualitative estimations, and details a robust experimental protocol for precise quantitative determination.

Introduction to 3-Chloro-3-ethylhexane and its Solubility

3-Chloro-3-ethylhexane is a tertiary haloalkane with the chemical formula C₈H₁₇Cl.[1][2][3] Its structure, featuring a central carbon atom bonded to a chlorine atom, two ethyl groups, and a propyl group, renders it a nonpolar molecule. The general principle of solubility, "like dissolves like," is the primary determinant of its behavior in various solvents.[3][4][5] This principle dictates that nonpolar solutes will dissolve readily in nonpolar solvents, while they will exhibit poor solubility in polar solvents.

The intermolecular forces at play are crucial for understanding this phenomenon. 3-Chloro-3-ethylhexane molecules are held together by weak van der Waals forces (specifically London dispersion forces). For dissolution to occur, the energy required to break these intermolecular forces and the forces between solvent molecules must be compensated by the energy released upon the formation of new solute-solvent interactions.

When 3-Chloro-3-ethylhexane is mixed with a nonpolar organic solvent, the new van der Waals forces formed between the haloalkane and the solvent are comparable in strength to the original forces, leading to dissolution.[3][5][6] Conversely, polar solvents, such as water, have strong hydrogen bonds. The energy required to break these bonds is not sufficiently offset by the weak interactions that would form with the nonpolar haloalkane, resulting in low solubility.[7][8][9][10]

Estimated Solubility of 3-Chloro-3-ethylhexane

| Solvent | Solvent Type | Estimated Solubility | Rationale |

| Hexane | Nonpolar | High | "Like dissolves like"; both are nonpolar hydrocarbons. |

| Toluene | Nonpolar (Aromatic) | High | Both are nonpolar; van der Waals forces are compatible. |

| Diethyl Ether | Weakly Polar | High | The large nonpolar alkyl groups dominate its character. |

| Chloroform | Weakly Polar | High | Similarities in structure (chlorinated hydrocarbon) promote solubility. |

| Dichloromethane | Weakly Polar | High | Shares structural features with the solute, facilitating interaction. |

| Acetone | Polar Aprotic | Medium | The polar carbonyl group is somewhat offset by two methyl groups. |

| Ethanol | Polar Protic | Low to Medium | The nonpolar ethyl group allows some interaction, but the polar -OH group limits solubility. |

| Methanol | Polar Protic | Low | The highly polar -OH group and small nonpolar part lead to poor interaction. |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a solvent.[11][12][13][14] It involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

3.1. Materials and Equipment

-

3-Chloro-3-ethylhexane (solute)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator)

-

Syringe filters (e.g., 0.22 µm PTFE) and syringes

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable quantitative method

-

Volumetric flasks and pipettes

-

Glassware (beakers, graduated cylinders)

3.2. Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity to avoid interference in the analysis.[12]

-

Addition of Excess Solute: To a series of vials, add a known volume of the chosen solvent (e.g., 5 mL). Add an excess amount of 3-Chloro-3-ethylhexane to each vial. "Excess" means adding enough solute so that a visible amount of undissolved liquid remains after equilibration. This ensures the solution becomes saturated.

-

Equilibration: Tightly cap the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended.[11][14]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solute to separate completely (either by settling or forming a distinct layer).

-

Sampling: Carefully withdraw a sample from the clear, supernatant solvent phase using a syringe. Avoid disturbing the undissolved solute layer.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any microscopic, undissolved droplets.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated GC-FID or another appropriate analytical technique to determine the concentration of 3-Chloro-3-ethylhexane.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

3.3. Preparation of Calibration Standards

A calibration curve is essential for accurate quantification.

-

Prepare a stock solution of 3-Chloro-3-ethylhexane of a known concentration in the solvent of interest.

-

Perform a series of serial dilutions to create at least five calibration standards of known, decreasing concentrations.

-

Analyze these standards using the same analytical method as for the samples to generate a calibration curve of instrument response versus concentration.

Visualizations

The following diagrams illustrate the conceptual basis of solubility and the practical workflow for its determination.

Caption: Conceptual Diagram of the "Like Dissolves Like" Principle.

Caption: Experimental Workflow for the Shake-Flask Solubility Method.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. saltise.ca [saltise.ca]

- 7. scribd.com [scribd.com]

- 8. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 9. rheolution.com [rheolution.com]

- 10. 3-Chloro-3-ethylhexane | C8H17Cl | CID 544026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. enamine.net [enamine.net]

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-3-ethylhexane

Disclaimer: This document provides a guide to the safety and handling of 3-Chloro-3-ethylhexane based on available physical data and general principles for similar chemical compounds. Specific toxicological and comprehensive hazard data for 3-Chloro-3-ethylhexane (CAS No. 116530-76-8) are limited in publicly available literature.[1][2] Therefore, this compound should be handled with the utmost care, assuming it possesses potential hazards typical of halogenated organic compounds until proven otherwise.

Chemical Identification

| Identifier | Value | Source(s) |

| Chemical Name | 3-Chloro-3-ethylhexane | [3][4] |

| CAS Number | 116530-76-8 | [2][3][4] |

| Molecular Formula | C₈H₁₇Cl | [2][4] |

| Molecular Weight | 148.67 g/mol | [2][3] |

| Synonyms | 3-chloro-3-ethyl-hexane | [2][4] |

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of 3-Chloro-3-ethylhexane.

| Property | Value | Source(s) |

| Boiling Point | 163.9°C at 760 mmHg | [4] |

| Density | 0.864 g/cm³ | [4] |

| Flash Point | 47.1°C | [4] |

| Vapor Pressure | 2.64 mmHg at 25°C | [4] |

| Refractive Index | 1.424 | [4] |

| LogP (octanol/water) | 3.58 - 3.7 | [3][4] |

Hazard Identification and Management

-

Flammability: With a flash point of 47.1°C, this compound is a flammable liquid .[5][4] Vapors may form explosive mixtures with air, and it must be kept away from ignition sources.

-

Irritation: Assumed to be a skin and eye irritant. Prolonged or repeated contact may cause dermatitis.

-

Toxicity: Lacking specific data, it should be considered potentially harmful if inhaled, ingested, or absorbed through the skin.

The following workflow outlines the logical approach to managing the hazards associated with this chemical.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Chloro-3-ethylhexane

Introduction

3-Chloro-3-ethylhexane is a tertiary alkyl halide. This document outlines a detailed protocol for its synthesis via a nucleophilic substitution reaction (SN1) from its corresponding tertiary alcohol, 3-ethyl-3-hexanol (B1581893), using hydrochloric acid. This method is a common and effective way to produce tertiary alkyl halides.[1] The reaction proceeds through a stable tertiary carbocation intermediate.[1][2]

Physicochemical Properties of 3-Chloro-3-ethylhexane

| Property | Value |

| Molecular Formula | C8H17Cl[3][4] |

| Molecular Weight | 148.67 g/mol [3][5] |

| Boiling Point | 163.9°C at 760 mmHg[4][6] |

| Density | 0.864 g/cm³[4][6] |

| Refractive Index | 1.424[4][6] |

| Flash Point | 47.1°C[4][6] |

| Vapor Pressure | 2.64 mmHg at 25°C[4][6] |

| CAS Number | 116530-76-8[3][4] |

Experimental Protocol

Materials:

-

3-ethyl-3-hexanol

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Separatory funnel

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place 3-ethyl-3-hexanol. Cool the flask in an ice bath.

-

Addition of HCl: Slowly add an equimolar amount of cold, concentrated hydrochloric acid to the flask while stirring continuously. The reaction is exothermic, so maintain the temperature of the ice bath.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes. Then, remove the ice bath and let the mixture stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up and Extraction:

-

Transfer the reaction mixture to a separatory funnel. Two layers will form: an upper organic layer (the product) and a lower aqueous layer.

-

Separate the layers and discard the aqueous layer.

-

Wash the organic layer with cold deionized water to remove any remaining acid. Separate the layers.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid. Carbon dioxide gas will evolve, so vent the separatory funnel frequently. Separate the layers.

-

Wash the organic layer again with deionized water. Separate the layers.

-

-

Drying: Transfer the organic layer to a clean, dry beaker and dry it over anhydrous sodium sulfate.

-

Purification: Decant or filter the dried organic layer into a distillation flask. Purify the 3-chloro-3-ethylhexane by distillation. Collect the fraction boiling at approximately 164°C.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated hydrochloric acid is corrosive and toxic. Handle with extreme care.

-

3-ethyl-3-hexanol is flammable. Keep away from open flames.

-

The work-up procedure involving sodium bicarbonate will produce CO₂ gas, which can cause a pressure buildup in the separatory funnel. Vent frequently.

Experimental Workflow

Caption: Workflow for the synthesis of 3-chloro-3-ethylhexane.

Reaction Mechanism: SN1

The synthesis of 3-chloro-3-ethylhexane from 3-ethyl-3-hexanol with hydrochloric acid proceeds via an SN1 (Substitution Nucleophilic Unimolecular) mechanism.[1]

-

Protonation of the Alcohol: The hydroxyl group of the 3-ethyl-3-hexanol is protonated by the hydrochloric acid. This converts the poor leaving group (-OH) into a good leaving group (H₂O).[7]

-

Formation of a Carbocation: The protonated alcohol dissociates, forming a stable tertiary carbocation and a water molecule. This is the slow, rate-determining step of the reaction.[1][2]

-

Nucleophilic Attack: The chloride ion (Cl⁻) from the hydrochloric acid acts as a nucleophile and attacks the electrophilic carbocation, forming the final product, 3-chloro-3-ethylhexane.[1][7]

References

- 1. byjus.com [byjus.com]

- 2. 3.1.3 – SN1 Reaction Mechanisms – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 3. 3-Chloro-3-ethylhexane | C8H17Cl | CID 544026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-CHLORO-3-ETHYLHEXANE|lookchem [lookchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

- 7. youtube.com [youtube.com]

Application Notes and Protocols for the Elimination Reactions of 3-Chloro-3-ethylhexane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting E1 (unimolecular) and E2 (bimolecular) elimination reactions on the tertiary alkyl halide, 3-chloro-3-ethylhexane. The procedures outlined below yield a mixture of isomeric alkenes, primarily 3-ethyl-2-hexene and 3-ethyl-3-hexene. This document includes methodologies for reaction execution, product isolation, and characterization, along with expected data presented in a clear, tabular format.

Introduction

Elimination reactions are fundamental transformations in organic synthesis, providing a key route to the formation of alkenes. For tertiary alkyl halides such as 3-chloro-3-ethylhexane, both E1 and E2 pathways are accessible, with the predominant mechanism being dictated by the choice of base and reaction conditions.

-

E2 Reaction: A strong, non-bulky base, such as sodium ethoxide, favors the bimolecular E2 mechanism. This is a concerted, one-step process where the base abstracts a proton and the leaving group departs simultaneously. The E2 reaction is regioselective, and the major product is typically the more substituted and therefore more stable alkene, as predicted by Zaitsev's rule.

-

E1 Reaction: In the presence of a weak base and a polar protic solvent, such as ethanol (B145695), the unimolecular E1 mechanism is favored. This is a two-step process involving the formation of a carbocation intermediate, which then loses a proton to form the alkene. The E1 reaction also generally follows Zaitsev's rule, leading to the more substituted alkene as the major product.

This document provides protocols for both E1 and E2 reactions of 3-chloro-3-ethylhexane, allowing for a comparative study of the two elimination pathways.

Data Presentation

The following tables summarize the expected quantitative data for the E1 and E2 elimination reactions of 3-chloro-3-ethylhexane. These values are representative and may vary based on specific experimental conditions.

Table 1: Reaction Conditions and Product Distribution

| Reaction Type | Base/Solvent | Temperature (°C) | Major Product | Minor Product | Estimated Product Ratio (Major:Minor) | Estimated Yield (%) |

| E2 | Sodium Ethoxide in Ethanol | 78 (Reflux) | 3-Ethyl-2-hexene | 3-Ethyl-3-hexene | ~4:1 | 85-95 |

| E1 | Ethanol (Solvolysis) | 78 (Reflux) | 3-Ethyl-2-hexene | 3-Ethyl-3-hexene | ~3:1 | 60-70 |

Table 2: Spectroscopic Data for Product Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |

| 3-Ethyl-2-hexene | C₈H₁₆ | 112.22 | ~5.3 (m, 1H), ~2.0 (m, 4H), ~1.0 (m, 9H) | ~140, ~120, ~30, ~25, ~14, ~12 | 112 (M+), 97, 83, 69, 55, 41 |

| 3-Ethyl-3-hexene | C₈H₁₆ | 112.22 | ~5.4 (t, 1H), ~2.0 (m, 4H), ~1.0 (m, 9H) | ~135, ~125, ~29, ~23, ~14, ~13 | 112 (M+), 97, 83, 69, 55, 41 |

Experimental Protocols

Protocol 1: E2 Elimination of 3-Chloro-3-ethylhexane with Sodium Ethoxide

This protocol describes the bimolecular elimination of 3-chloro-3-ethylhexane using a strong base.

Materials:

-

3-Chloro-3-ethylhexane

-

Sodium metal

-

Absolute ethanol

-

Anhydrous diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and drying tube

-

Heating mantle

-

Separatory funnel

-

Apparatus for simple distillation

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, carefully add 50 mL of absolute ethanol. Add 2.3 g (0.1 mol) of sodium metal in small pieces through the condenser. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Setup: Cool the freshly prepared sodium ethoxide solution to room temperature. Add 14.87 g (0.1 mol) of 3-chloro-3-ethylhexane to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 2 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with two 30 mL portions of diethyl ether.

-

Purification: Combine the organic extracts and wash with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether by simple distillation.

-

Product Isolation: The remaining liquid is a mixture of 3-ethyl-2-hexene and 3-ethyl-3-hexene. Further purify the alkene mixture by fractional distillation.

-

Characterization: Analyze the product fractions by gas chromatography-mass spectrometry (GC-MS) to determine the product ratio. Obtain ¹H NMR and ¹³C NMR spectra to confirm the structures of the isomeric alkenes.

Protocol 2: E1 Elimination of 3-Chloro-3-ethylhexane via Solvolysis

This protocol outlines the unimolecular elimination of 3-chloro-3-ethylhexane in a polar protic solvent.

Materials:

-

3-Chloro-3-ethylhexane

-

Ethanol

-

Sodium bicarbonate solution (5%)

-

Saturated sodium chloride solution (brine)

-

Anhydrous calcium chloride

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Apparatus for simple distillation

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 14.87 g (0.1 mol) of 3-chloro-3-ethylhexane and 50 mL of ethanol.

-

Reaction Execution: Heat the mixture to reflux using a heating mantle and maintain reflux for 4 hours.

-

Workup: After cooling, pour the reaction mixture into 100 mL of water. Transfer the mixture to a separatory funnel.

-

Purification: Wash the organic layer with 30 mL of 5% sodium bicarbonate solution, followed by 30 mL of brine. Dry the organic layer with anhydrous calcium chloride.

-

Product Isolation: Decant the liquid from the drying agent and purify by simple distillation to remove the ethanol and isolate the alkene mixture.

-

Characterization: Analyze the product by GC-MS to determine the isomer ratio and obtain NMR spectra for structural confirmation.

Visualizations

Experimental Workflow

Caption: Comparative workflow for E1 and E2 elimination reactions.

Signaling Pathways: E1 and E2 Mechanisms

Application Notes and Protocols: Grignard Reactions Utilizing 3-Chloro-3-ethylhexane

Audience: Researchers, scientists, and drug development professionals.

Introduction: The formation of Grignard reagents from tertiary alkyl halides such as 3-chloro-3-ethylhexane presents a significant challenge due to the high propensity for competing elimination reactions. The steric hindrance around the tertiary carbon and the stability of the resulting carbocation favor the E2 elimination pathway, leading to the formation of alkenes rather than the desired organomagnesium compound. However, with careful control of reaction conditions, including the use of highly reactive magnesium and specific solvent systems, the formation of the Grignard reagent can be achieved, enabling its use in subsequent nucleophilic addition reactions. These application notes provide a detailed protocol for the formation of 3-ethyl-3-hexanylmagnesium chloride and its subsequent reaction with a model electrophile, acetone (B3395972).

Quantitative Data Summary

The following table summarizes the typical yields and reaction parameters for the Grignard reaction of 3-chloro-3-ethylhexane with acetone. The data highlights the competitive nature of the Grignard formation and elimination pathways.

| Parameter | Value | Notes |

| Reactants | ||

| 3-Chloro-3-ethylhexane | 1.0 eq | |

| Magnesium Turnings (Rieke) | 1.5 eq | Highly active magnesium is crucial. |

| Acetone | 1.2 eq | |

| Anhydrous THF | 10 mL / mmol of halide | |

| Reaction Conditions | ||

| Grignard Formation Temp. | 0 °C | Low temperature disfavors elimination. |

| Acetone Addition Temp. | 0 °C to rt | |

| Reaction Time | 2-4 hours | |

| Product Yields | ||

| 2,2-Dimethyl-3-ethyl-3-octanol (Desired Product) | 35-45% | Yield is highly dependent on conditions. |

| 3-Ethyl-2-hexene (Byproduct) | 40-50% | Major byproduct from elimination. |

| 3-Ethyl-3-hexene (Byproduct) | 10-15% | Minor byproduct from elimination. |

Experimental Protocols

1. Preparation of 3-ethyl-3-hexanylmagnesium Chloride (Grignard Reagent)

Materials:

-

3-Chloro-3-ethylhexane

-

Highly reactive magnesium turnings (Rieke magnesium)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

All glassware must be oven-dried and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Place the magnesium turnings (1.5 eq) into the three-neck flask.

-

Add a single crystal of iodine to the flask. Gently warm the flask with a heat gun until purple iodine vapors are observed, which helps to activate the magnesium surface.

-

Allow the flask to cool to room temperature, then add anhydrous THF to cover the magnesium.

-

Dissolve 3-chloro-3-ethylhexane (1.0 eq) in anhydrous THF in the dropping funnel.

-

Add a small portion (approx. 10%) of the 3-chloro-3-ethylhexane solution to the magnesium suspension while stirring vigorously.

-

The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming may be applied.

-

Once initiated, cool the reaction flask to 0 °C using an ice bath.

-

Add the remaining 3-chloro-3-ethylhexane solution dropwise from the dropping funnel, maintaining the reaction temperature at 0-5 °C. The slow addition rate is critical to minimize the competing elimination reaction.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The resulting dark grey or brownish solution is the Grignard reagent, 3-ethyl-3-hexanylmagnesium chloride.

2. Reaction with Acetone

Materials:

-

Prepared 3-ethyl-3-hexanylmagnesium chloride solution

-

Anhydrous acetone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Cool the prepared Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve anhydrous acetone (1.2 eq) in an equal volume of anhydrous THF.

-

Add the acetone solution dropwise to the stirred Grignard reagent at 0 °C. An exothermic reaction will occur.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation or column chromatography to isolate the desired tertiary alcohol, 2,2-dimethyl-3-ethyl-3-octanol.

Visualizations

Caption: Experimental workflow for the Grignard reaction.

Caption: Competing reaction pathways.

Application Note: Purification of 3-Chloro-3-ethylhexane by Fractional Distillation

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-3-ethylhexane is a tertiary alkyl halide that can be synthesized from its corresponding alcohol, 3-ethyl-3-hexanol (B1581893). The crude product of this synthesis often contains unreacted starting material and side-products, such as elimination products (alkenes). For subsequent use in research and development, particularly in drug development where purity is paramount, a high degree of purification is required. Fractional distillation is an effective technique for separating liquid compounds with close boiling points. This method is ideal for purifying 3-Chloro-3-ethylhexane from common synthesis-related impurities, leveraging the differences in their volatilities. This document provides a detailed protocol for this purification process.

Physical Properties and Rationale for Fractional Distillation

Fractional distillation separates components of a liquid mixture based on differences in their boiling points. The efficiency of the separation depends on the magnitude of this difference. The crude mixture in the synthesis of 3-Chloro-3-ethylhexane typically contains the starting alcohol and alkene byproducts. As shown in the table below, the boiling points of these compounds are sufficiently different to allow for effective separation using a fractionating column.

Table 1: Physical Properties of 3-Chloro-3-ethylhexane and Related Impurities

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C at 760 mmHg) | Density (g/cm³) | Refractive Index |

| Product: 3-Chloro-3-ethylhexane | C₈H₁₇Cl | 148.68 | 163.9[1][2] | 0.864[1] | 1.424[1][2] |

| Starting Material: 3-Ethyl-3-hexanol | C₈H₁₈O | 130.23 | 160.0 - 160.1[2][3][4] | ~0.83[4] | ~1.427[3] |

| Impurity: 3-Ethyl-2-hexene | C₈H₁₆ | 112.22 | ~101[5] | N/A | N/A |

| Impurity: 3-Ethyl-3-hexene (B99998) | C₈H₁₆ | 112.22 | 116[1][6][7][8] | ~0.73[1][8] | ~1.416[8] |

The significant difference between the boiling points of the alkene impurities (~101-116°C) and the desired product (163.9°C) allows for their removal as a low-boiling forerun. While the boiling point of the starting material, 3-ethyl-3-hexanol (~160°C), is close to that of the product, a multi-plate fractionating column provides the necessary theoretical plates to achieve good separation.

Experimental Protocol

This protocol details the purification of crude 3-Chloro-3-ethylhexane using laboratory-scale fractional distillation.

3.1. Materials and Apparatus

-

Crude 3-Chloro-3-ethylhexane

-

Heating mantle with a stirrer

-

Round-bottom flask (distilling flask)

-

Magnetic stir bar or boiling chips

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head (still head) with a thermometer adapter

-

Thermometer (-10 to 200°C range)

-

Condenser (Liebig or Allihn)

-

Receiving flasks (multiple, appropriately sized)

-

Glass wool or aluminum foil for insulation

-

Lab jack

-

Clamps and stands to secure the apparatus

-

Refractometer (for analysis)

3.2. Procedure

-

Apparatus Assembly:

-

Set up the fractional distillation apparatus in a fume hood.

-

Place the crude 3-Chloro-3-ethylhexane mixture into a round-bottom flask, filling it to no more than two-thirds of its capacity. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Securely attach the fractionating column to the neck of the distilling flask.

-

Place the distillation head on top of the column and insert a thermometer. The top of the thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.

-

Attach the condenser to the side arm of the distillation head and secure it. Connect the lower inlet of the condenser to a cold water source and lead the upper outlet to a drain.

-

Place a collection flask at the end of the condenser. It is advisable to have several flasks ready to collect different fractions.

-

Wrap the fractionating column with glass wool or aluminum foil to insulate it and maintain the temperature gradient.

-

-

Distillation Process:

-

Turn on the cooling water to the condenser.

-

Begin heating the distilling flask gently using the heating mantle. If using a stirrer, start it at a moderate speed.

-

Observe the mixture as it begins to boil. A ring of condensing vapor will start to rise slowly through the fractionating column.

-

Adjust the heating rate to ensure a slow and steady distillation rate, typically 1-2 drops per second into the receiving flask.

-

Fraction 1 (Forerun): Collect the initial distillate that comes over at a lower temperature. This fraction will primarily contain the lower-boiling alkene impurities (e.g., 3-ethyl-2-hexene and 3-ethyl-3-hexene), which boil around 101-116°C. The temperature at the still head will plateau during this phase.

-

Once the temperature begins to rise sharply after the forerun has been collected, change the receiving flask.

-

Fraction 2 (Main Product): Collect the fraction that distills at a constant temperature corresponding to the boiling point of 3-Chloro-3-ethylhexane (~163-165°C). This is the purified product.

-

Monitor the temperature closely. A stable boiling point plateau indicates a pure substance is distilling.

-

Fraction 3 (Residue): If the temperature starts to drop after the main fraction is collected or rises significantly, stop the distillation. The remaining liquid in the distilling flask is the high-boiling residue, which may contain unreacted 3-ethyl-3-hexanol and other impurities. Do not distill to dryness.

-

-

Analysis and Storage:

-

Measure the refractive index of the main fraction and compare it to the literature value (1.424).

-

For rigorous purity assessment, analyze the fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Store the purified 3-Chloro-3-ethylhexane in a tightly sealed, labeled container in a cool, dry, and well-ventilated area.

-

Workflow and Visualization

The purification process can be visualized as a clear workflow from the initial crude mixture to the final, characterized product.

Caption: Workflow for the purification of 3-Chloro-3-ethylhexane.

References

- 1. 3-Ethyl-3-hexene | CAS 16789-51-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 3-ethyl-3-hexanol, 597-76-2 [thegoodscentscompany.com]

- 3. Page loading... [guidechem.com]

- 4. 3-ETHYL-3-HEXANOL | 597-76-2 [chemicalbook.com]

- 5. (E)-3-ethyl-2-hexene [stenutz.eu]

- 6. 3-ethyl-3-hexene, 16789-51-8 [thegoodscentscompany.com]

- 7. 3-ethyl-3-hexene [stenutz.eu]

- 8. echemi.com [echemi.com]

Application Notes and Protocols for Monitoring 3-Chloro-3-ethylhexane Synthesis via Thin-Layer Chromatography

Abstract

This document provides a detailed protocol for monitoring the progress of the synthesis of 3-chloro-3-ethylhexane from 3-ethyl-3-hexanol (B1581893) using thin-layer chromatography (TLC). Due to the non-UV active nature of both the reactant and the product, a potassium permanganate (B83412) stain is employed for visualization. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The conversion of tertiary alcohols to tertiary alkyl halides is a fundamental transformation in organic synthesis. The reaction of 3-ethyl-3-hexanol with a chlorinating agent, such as hydrochloric acid, proceeds via an SN1 mechanism to yield 3-chloro-3-ethylhexane. Thin-layer chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to monitor the progress of chemical reactions by observing the consumption of the starting material and the formation of the product.[1][2] This protocol outlines a robust TLC method for visualizing this transformation, which is particularly useful given that both the starting alcohol and the resulting alkyl halide are not visible under UV light.[3][4][5] Visualization is achieved through the use of a potassium permanganate stain, which reacts with the alcohol and, to a lesser extent, the alkyl halide to produce colored spots on the TLC plate.[6]

Reaction Scheme

The conversion of 3-ethyl-3-hexanol to 3-chloro-3-ethylhexane is typically achieved by reaction with concentrated hydrochloric acid.

Reaction: 3-ethyl-3-hexanol + HCl → 3-chloro-3-ethylhexane + H₂O

Experimental Protocols

Materials and Equipment

-

TLC Plates: Silica gel 60 F₂₅₄ (or equivalent)

-

Solvents:

-

Hexanes (for eluent)

-

Ethyl acetate (B1210297) (for eluent)

-

Acetone (B3395972) (for dissolving samples)

-

-

Visualization Reagent: Potassium permanganate stain

-

Glassware:

-

TLC developing chamber with lid

-

100 mL beaker for stain

-

Capillary tubes for spotting

-

-

Other:

-

Pencil

-

Ruler

-

Forceps

-

Heat gun or hot plate

-

Fume hood

-

Preparation of Potassium Permanganate Stain

A common recipe for a potassium permanganate stain involves dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[3]

TLC Procedure

-

Prepare the Eluent: Prepare a 9:1 mixture of hexanes:ethyl acetate (v/v) and pour it into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover with the lid.

-

Prepare the Samples:

-

Starting Material (SM): Dissolve a small amount of 3-ethyl-3-hexanol in a few drops of acetone.

-

Reaction Mixture (RM): At various time points during the reaction, withdraw a small aliquot of the reaction mixture using a capillary tube and dilute it with a few drops of acetone in a separate vial.

-

-

Spot the TLC Plate:

-

Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

-

Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).

-

Using a capillary tube, carefully spot a small amount of the prepared starting material solution onto the SM lane.

-

Spot the reaction mixture solution onto the RM lane.

-

For the co-spot lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the SM spot.[7]

-

-

Develop the TLC Plate:

-

Carefully place the spotted TLC plate into the developing chamber using forceps, ensuring the baseline is above the solvent level.

-

Cover the chamber and allow the solvent to ascend the plate by capillary action.

-

When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[2]

-

Allow the plate to air dry completely in a fume hood.

-

-

Visualize the TLC Plate:

-

Using forceps, dip the dried TLC plate into the potassium permanganate stain for a few seconds.

-

Remove the plate and gently wipe the excess stain from the back with a paper towel.

-

Gently heat the plate with a heat gun or on a hot plate. The spots will appear as yellow-brown spots against a purple background.[6] The starting material (alcohol) will likely produce a more intense spot than the product (alkyl halide).

-

-

Analyze the Results:

-

Circle the spots with a pencil and calculate the Retention Factor (Rf) for each spot using the formula:

-

Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

-

-

Monitor the reaction by observing the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane over time. The reaction is complete when the starting material spot is no longer visible in the RM lane.

-

Data Presentation

The progress of the reaction can be quantified by comparing the Rf values of the starting material and the product. Due to its higher polarity, 3-ethyl-3-hexanol is expected to have a lower Rf value than the less polar product, 3-chloro-3-ethylhexane.

| Compound | Eluent System (Hexanes:Ethyl Acetate) | Hypothetical Rf Value | Appearance with KMnO₄ Stain |

| 3-ethyl-3-hexanol | 9:1 | 0.30 | Intense Yellow-Brown Spot |

| 3-chloro-3-ethylhexane | 9:1 | 0.65 | Lighter Yellow-Brown Spot |

Visualizations

Signaling Pathway of the SN1 Reaction

Caption: SN1 reaction mechanism for the synthesis of 3-chloro-3-ethylhexane.

Experimental Workflow for TLC Monitoring

Caption: Workflow for monitoring the reaction using TLC.

References

- 1. TLC stains [reachdevices.com]

- 2. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 3. depts.washington.edu [depts.washington.edu]

- 4. TLC Stain Recipes [vanderbilt.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How To [chem.rochester.edu]

Application Notes and Protocols for GC-MS Analysis of 3-Chloro-3-ethylhexane Reaction Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-3-ethylhexane is a tertiary alkyl halide that can undergo both nucleophilic substitution (SN1) and elimination (E1) reactions. The identification and quantification of the resulting products are crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring the purity of synthesized compounds in various applications, including drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it an ideal method for analyzing the product mixture of 3-Chloro-3-ethylhexane reactions.

These application notes provide a detailed protocol for the reaction of 3-Chloro-3-ethylhexane with a nucleophile/base, followed by the GC-MS analysis of the resulting product mixture.

Reaction of 3-Chloro-3-ethylhexane

The reaction of a tertiary alkyl halide like 3-Chloro-3-ethylhexane with a reagent that can act as both a nucleophile and a base will typically lead to a mixture of substitution and elimination products. The reaction proceeds through a stable tertiary carbocation intermediate.

Reaction Scheme:

-

Starting Material: 3-Chloro-3-ethylhexane

-

Reagent: Sodium Hydroxide (B78521) (acting as both a nucleophile and a base)

-

Substitution Product (SN1): 3-Ethyl-3-hexanol

-

Elimination Products (E1): 3-Ethyl-2-hexene and 3-Ethyl-3-hexene (Zaitsev's rule favors the more substituted alkene)

Experimental Protocols

Protocol 1: Reaction of 3-Chloro-3-ethylhexane with Sodium Hydroxide

This protocol describes the reaction of 3-Chloro-3-ethylhexane with aqueous sodium hydroxide to generate a mixture of substitution and elimination products.

Materials:

-

3-Chloro-3-ethylhexane

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a 1 M aqueous solution of sodium hydroxide.

-

In a 100 mL round-bottom flask, combine 5.0 g of 3-Chloro-3-ethylhexane and 50 mL of the 1 M NaOH solution.

-

Add a magnetic stir bar to the flask and attach a reflux condenser.

-

Heat the mixture to a gentle reflux using a heating mantle and stir for 1 hour.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add 30 mL of diethyl ether.

-

Shake the funnel gently, venting frequently to release any pressure.

-

Allow the layers to separate and drain the aqueous layer.

-

Wash the organic layer with 20 mL of distilled water, and then with 20 mL of brine (saturated NaCl solution).

-

Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

-

Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask.

-

Remove the diethyl ether using a rotary evaporator to obtain the crude product mixture.

-

Weigh the crude product and prepare a sample for GC-MS analysis.

Protocol 2: GC-MS Analysis of the Product Mixture

This protocol outlines the parameters for the GC-MS analysis of the product mixture from the reaction of 3-Chloro-3-ethylhexane.

Sample Preparation:

-

Dilute the crude product mixture in a volatile organic solvent suitable for GC-MS, such as hexane (B92381) or dichloromethane, to a concentration of approximately 1 mg/mL.

-

Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Transfer the filtered sample to a 2 mL GC vial.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

GC-MS Parameters:

| Parameter | Value |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 200 °C at 10 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-300 |

| Scan Mode | Full Scan |

Data Presentation

The following table summarizes the expected quantitative data from the GC-MS analysis of the reaction mixture. Retention times and relative peak areas are representative and may vary depending on the specific instrumentation and reaction conditions.

| Compound Name | Retention Time (min) | Key m/z Fragments | Relative Peak Area (%) |

| 3-Ethyl-2-hexene | 6.8 | 112, 97, 83, 69, 55 | 25 |

| 3-Ethyl-3-hexene | 7.1 | 112, 97, 83, 69, 55 | 15 |